molecular formula C19H21NO2S B2443159 (E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide CAS No. 1356818-56-8

(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide

Cat. No.: B2443159
CAS No.: 1356818-56-8
M. Wt: 327.44
InChI Key: QJYDEKAJSDANLA-UHFFFAOYSA-N
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Description

(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide is an organic compound with a complex structure It features a sulfonamide group attached to an ethene backbone, which is further substituted with a 4-methylphenyl group and a 1-phenylcyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide typically involves multiple steps:

    Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a sulfonyl chloride intermediate, which reacts with an amine to form the sulfonamide.

    Substitution with 4-Methylphenyl and 1-Phenylcyclopropylmethyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, where the aromatic ring undergoes electrophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce the ethene double bond or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced ethene derivatives

    Substitution: Substituted sulfonamides or aromatic compounds

Scientific Research Applications

(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide: shares structural similarities with other sulfonamide derivatives and ethene-based compounds.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which are known for their antibacterial properties.

    Ethene-Based Compounds: Compounds like stilbene and its derivatives, which are studied for their photophysical properties.

Uniqueness

    Structural Complexity: The combination of a sulfonamide group with a substituted ethene backbone and aromatic rings makes this compound unique.

    Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-16-7-9-17(10-8-16)11-14-23(21,22)20-15-19(12-13-19)18-5-3-2-4-6-18/h2-11,14,20H,12-13,15H2,1H3/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYDEKAJSDANLA-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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